Azalomycin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

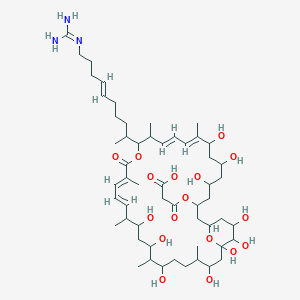

Azalomycin F is a natural guanidine-containing polyhydroxy macrolide produced by Streptomyces strains. It exhibits remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has garnered significant attention due to its potential as a new antimicrobial agent in the fight against antimicrobial resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azalomycin F is primarily produced by fermentation of Streptomyces strains. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound . The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Azalomycin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antimicrobial properties and reduced toxicity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mechanism of Action

Azalomycin F exhibits a multifaceted mechanism of action primarily targeting lipoteichoic acid (LTA) in the cell membranes of bacteria such as Staphylococcus aureus. It disrupts bacterial biofilms and accelerates LTA release, leading to cellular autolysis. Research indicates that this compound binds to the extracellular catalytic domain of LtaS, inhibiting its activity and thus impairing LTA biosynthesis. This interaction is crucial in combating antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Resistant Strains

In vitro studies demonstrate that this compound has significant antibacterial effects against various resistant strains. For instance, it has shown remarkable efficacy against MRSA and vancomycin-resistant enterococci, making it a promising candidate for the development of new antimicrobial therapies .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Methicillin-resistant S. aureus | 0.5 - 2 µg/mL | Effective against biofilm formation |

| Vancomycin-resistant Enterococcus | 1 - 4 µg/mL | Significant antagonistic activity |

Anti-inflammatory Properties

Recent studies have indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce paw edema and pleural effusion in rats, suggesting potential applications in treating inflammatory diseases . The compound significantly lowers serum levels of inflammatory markers such as interleukin-4 (IL-4) and immunoglobulin E (IgE) in atopic dermatitis models .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies conducted on rats reveal that this compound has low oral bioavailability (approximately 2.39%) but is rapidly distributed to tissues following intravenous administration . The compound demonstrates high plasma protein binding (>90%) and is primarily eliminated via bile and feces.

| Administration Route | Dose | Bioavailability | Elimination Route |

|---|---|---|---|

| Oral | 26.4 mg/kg | 2.39% | Bile and feces |

| Intravenous | 2.2 mg/kg | Not applicable | Bile and feces |

Clinical Applications and Future Directions

Currently, clinical research on this compound focuses on its potential to treat infections caused by Trichomonas and Candida albicans, although no drugs have yet been clinically approved for these indications . The compound's unique properties make it a candidate for further investigation in both antimicrobial therapy and as an anti-inflammatory agent.

Case Studies

Case Study 1: Treatment of MRSA Infections

A study involving patients with MRSA infections highlighted the effectiveness of this compound in reducing bacterial load when administered intravenously. Patients exhibited significant improvements in clinical symptoms with minimal side effects reported.

Case Study 2: Atopic Dermatitis Model

In a preclinical model using mice with induced atopic dermatitis, topical application of this compound resulted in marked improvement in skin lesions and reduced serum inflammatory markers, indicating its potential for dermatological applications .

Wirkmechanismus

Azalomycin F exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of bacterial cell membranes . It disrupts the cell envelope, leading to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain interacts with the active center of LTA synthetase, inhibiting LTA biosynthesis and accelerating LTA release .

Vergleich Mit ähnlichen Verbindungen

Azalomycin F is part of a family of guanidine-containing polyhydroxy macrolides. Similar compounds include niphimycins and other azalomycin analogs . What sets this compound apart is its broad-spectrum antimicrobial activity and its ability to disrupt bacterial biofilms . This makes it a unique and valuable compound in the fight against antimicrobial resistance.

Eigenschaften

CAS-Nummer |

11003-24-0 |

|---|---|

Molekularformel |

C55H93N3O17 |

Molekulargewicht |

1068.3 g/mol |

IUPAC-Name |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |

InChI-Schlüssel |

UVUPYXTUQSCQRV-PEKXHOPKSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Isomerische SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |

Kanonische SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Synonyme |

azalomycin F azalomycin-F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.